molecular formula C13H11NO2 B12313268 6-Benzylpicolinic acid

6-Benzylpicolinic acid

Cat. No.: B12313268
M. Wt: 213.23 g/mol
InChI Key: DCSVZOAQGABRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a benzyl group attached to the 6th position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpicolinic acid typically involves the benzylation of picolinic acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of picolinic acid with benzyl halides in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol.

    Substitution: Various benzyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 6-Benzylpicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins (ZFPs), altering their structure and function . This interaction can inhibit the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness: 6-Benzylpicolinic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural modification enhances its ability to interact with specific molecular targets and participate in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-benzylpyridine-2-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)

InChI Key

DCSVZOAQGABRTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.